molecular formula C6H5FN2O2 B181641 3-Fluoro-4-nitroaniline CAS No. 2369-13-3

3-Fluoro-4-nitroaniline

Cat. No.: B181641
CAS No.: 2369-13-3
M. Wt: 156.11 g/mol
InChI Key: KKQPNAPYVIIXFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitroaniline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals . It is used in the preparation of commercial hair dyes .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2 . It has a molar mass of 156.115 Da . The structure of this compound includes a benzene ring with a fluoro group and a nitro group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that nitroanilines can participate in various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 94-96 °C . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Novel Dye Intermediate and Potential for Pharmaceuticals and Insecticides

  • Dye Intermediate : 3-Fluoro-4-nitroaniline has gained importance in the USA as a novel dye intermediate. Its potential applications extend to pharmaceuticals, insecticides, and more dyes. The paper reviews the preparation of various N-substituted derivatives of this compound (Bil, 2007).

Applications in Chemistry and Material Science

  • Formation of Metal Complexes : The compound forms complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been studied for their spectroscopic properties and magnetic moments, indicating potential applications in fields like coordination chemistry (Devoto et al., 1982).
  • Silica Particle Functionalization : It's used in nucleophilic aromatic substitution reactions to functionalize silica particles with primary amino and chromophoric groups. This application is significant for material science, especially in the development of new materials with specific properties (Roth et al., 2006).

Biochemical and Medicinal Research

  • Inhibitory Activities on Enzymes : Synthesized derivatives of this compound, like N-benzylidene-4-fluoroaniline, show strong inhibitory effects on carbonic anhydrase isoenzymes. This indicates potential therapeutic applications as enzyme inhibitors (Çelik & Babagil, 2019).

Analytical Chemistry Applications

  • Identification of Isomers : The compound is used in mass spectrometry for the identification of isomeric fluoronitroanilines. This is crucial in analytical chemistry for the accurate identification of chemical compounds (Fu & Rosenberg, 1980).

Material Science and Engineering

  • Co-Crystals with Caffeine : this compound forms co-crystals with caffeine. These co-crystals have been characterized for their structure, mechanical properties, and thermal stability, which are important in material science for developing new materials with specific properties (Ghosh & Reddy, 2012).

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitroaniline is not explicitly mentioned in the available resources .

Safety and Hazards

3-Fluoro-4-nitroaniline is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Fluoro-4-nitroaniline are not explicitly mentioned in the available resources .

Properties

IUPAC Name

3-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQPNAPYVIIXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178354
Record name 3-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-13-3
Record name 3-Fluoro-4-nitrobenzenamine
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Record name 3-Fluoro-4-nitroaniline
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Record name 2369-13-3
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Record name 3-Fluoro-4-nitroaniline
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Record name 3-fluoro-4-nitroaniline
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Record name 3-FLUORO-4-NITROANILINE
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Synthesis routes and methods I

Procedure details

A mixture of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide (87.0 g, 0.36 mol) in CH2Cl2 (400 mL) and 6N hydrochloric acid (800 mL) was heated to reflux for 2 hours. The reaction mixture was cooled to room temperature. The reaction mixture was diluted with 1000 mL of ethyl acetate and potassium carbonate (500.0 g) was added portion wise. The aqueous solution was separated and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed by evaporation under reduced pressure; the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 30:1) to afford 3-fluoro-4-nitroaniline (56.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.07 (t, J=8.7 Hz, 1H), 7.86 (dd, J=2.1, 13.2 Hz 1H), 7.59 (brs, 2H), 7.22 (s, 1H).
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87 g
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400 mL
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800 mL
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500 g
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1000 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Fluoro-4-nitroaniline's reactivity differ from more nucleophilic anilines in reactions with glutaraldehyde?

A: Unlike more nucleophilic anilines that form N-substituted 1,4-dihydropyridines upon reacting with glutaraldehyde, this compound forms meso-2,6-di-(3-fluoro-4-nitroanilino)tetrahydropyran. [] This difference arises from the lower nucleophilicity of the amino group in this compound. [] The initial carbinolamine intermediate undergoes cyclization to the tetrahydropyran instead of dehydration to an imine, which would lead to the dihydropyridine. [] This preference for tetrahydropyran formation is attributed to the competition between the lone pair of the less nucleophilic amino group and the hydroxyl group's lone pairs in the carbinolamine intermediate. []

Q2: Why is the formation of tetrahydropyrans from reactions with glutaraldehyde relevant to its toxicology?

A: The formation of tetrahydropyrans from the reaction of glutaraldehyde with weakly nucleophilic anilines, such as this compound, is significant because it may provide a mechanistic basis for DNA adduction or DNA-protein cross-linking. [] This insight is particularly relevant considering that this compound serves as a model for the amino groups present in DNA. [] Therefore, understanding this reaction pathway contributes to a better understanding of glutaraldehyde's potential toxicological effects.

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